molecular formula C7H8N2O2 B1530714 6,7-dihydro-5H-pyrazolo[5,1-b][1,3]oxazine-3-carbaldehyde CAS No. 1706433-45-5

6,7-dihydro-5H-pyrazolo[5,1-b][1,3]oxazine-3-carbaldehyde

Cat. No.: B1530714
CAS No.: 1706433-45-5
M. Wt: 152.15 g/mol
InChI Key: UCVIPYQHTWRTBR-UHFFFAOYSA-N
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Description

6,7-Dihydro-5H-pyrazolo[5,1-b][1,3]oxazine-3-carbaldehyde (CAS: Not explicitly listed; referenced as discontinued in CymitQuimica catalogs) is a bicyclic heterocyclic compound featuring a pyrazolo-oxazine core with an aldehyde functional group at position 3. Its molecular formula is C₇H₈N₂O₂ (MW: 152.15 g/mol), and it serves as a versatile intermediate in medicinal chemistry and organic synthesis. The aldehyde group confers electrophilic reactivity, enabling nucleophilic additions or condensations to form Schiff bases, hydrazones, or other derivatives .

Properties

IUPAC Name

6,7-dihydro-5H-pyrazolo[5,1-b][1,3]oxazine-3-carbaldehyde
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H8N2O2/c10-5-6-4-8-9-2-1-3-11-7(6)9/h4-5H,1-3H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UCVIPYQHTWRTBR-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN2C(=C(C=N2)C=O)OC1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H8N2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

152.15 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1706433-45-5
Record name 5H,6H,7H-pyrazolo[3,2-b][1,3]oxazine-3-carbaldehyde
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Preparation Methods

General Synthetic Strategy

The synthesis of 6,7-dihydro-5H-pyrazolo[5,1-b]oxazine derivatives typically starts from 1H-pyrazole-3(2H)-one or related pyrazolone precursors. The key step involves alkylation followed by intramolecular cyclization to form the oxazine ring fused to the pyrazole nucleus. The aldehyde functionality at position 3 can be introduced via oxidation or by using suitably functionalized starting materials.

Detailed Preparation Method

Starting Materials and Conditions

Stepwise Procedure

Step Reagents and Conditions Description Yield
1 1H-pyrazole-3(2H)-one (15 mmol), K2CO3 (54 mmol), DMF (60 mL), 130 °C, 30 min The pyrazolone is deprotonated by potassium carbonate in DMF at elevated temperature to generate the reactive anion -
2 Addition of 1,3-dibromopropane (19 mmol) dropwise, stirring continued for 2 h at 130 °C Alkylation occurs via nucleophilic substitution, followed by intramolecular cyclization to form the fused oxazine ring 94% isolated yield

Workup and Purification

  • The reaction mixture is quenched with water (100 mL).
  • Extraction is performed with dichloromethane (DCM) three times (30 mL each).
  • Organic layers are combined, washed with saturated NaCl solution (100 mL).
  • Concentration under reduced pressure.
  • Purification by silica gel column chromatography using a gradient of DCM/methanol (from 100:1 to 25:1).
  • Product obtained as a yellow transparent liquid.

Reaction Scheme Overview

$$
\text{1H-pyrazole-3(2H)-one} \xrightarrow[\text{DMF, 130°C}]{\text{K}2\text{CO}3, \text{1,3-dibromopropane}} \text{6,7-dihydro-5H-pyrazolo[5,1-b]oxazine}
$$

This synthetic approach leverages the nucleophilicity of the pyrazolone enolate and the bifunctionality of 1,3-dibromopropane to construct the oxazine ring via intramolecular cyclization.

Research Findings and Analytical Data

  • The reaction progress is monitored by thin-layer chromatography (TLC), confirming complete conversion after 2 hours of alkylation.
  • The product exhibits characteristic spectral data consistent with the fused heterocyclic structure:
    • 1H NMR (400 MHz, CDCl3): Signals corresponding to the oxazine methylene protons and pyrazole ring protons.
    • Mass Spectrometry: Molecular ion peak consistent with molecular weight 124.14 g/mol (C6H8N2O).
  • The high yield (94%) and purity after chromatographic purification indicate the robustness of this method.

Alternative Synthetic Routes and Derivatives

While the above method is the most documented for preparing the parent 6,7-dihydro-5H-pyrazolo[5,1-b]oxazine scaffold, derivatives such as 6,7-dihydro-5H-pyrazolo[5,1-b]oxazine-3-carboxylic acid and carbaldehyde analogs can be synthesized by further functional group transformations:

  • Oxidation of the methyl or methylene substituents to aldehyde or carboxylic acid groups.
  • Reaction of the oxazine intermediate with various electrophiles to introduce aldehyde functionality at position 3.
  • Coupling with amines or other nucleophiles to generate carboxamide derivatives.

Summary Table of Preparation Parameters

Parameter Details
Starting Material 1H-pyrazole-3(2H)-one
Base Potassium carbonate (K2CO3)
Solvent N,N-dimethylformamide (DMF)
Alkylating Agent 1,3-dibromopropane
Temperature 130 °C
Reaction Time 0.5 h (pre-heating) + 2 h (alkylation)
Workup Quench with water, extract with DCM, wash with NaCl solution
Purification Silica gel chromatography (DCM/MeOH gradient)
Yield 94%
Product Appearance Yellow transparent liquid
Molecular Formula C6H8N2O
Molecular Weight 124.14 g/mol

Chemical Reactions Analysis

Types of Reactions: 6,7-Dihydro-5H-pyrazolo[5,1-b][1,3]oxazine-3-carbaldehyde can undergo various chemical reactions, including oxidation, reduction, substitution, and addition reactions.

Common Reagents and Conditions:

  • Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

  • Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are often used.

  • Substitution: Nucleophilic substitution reactions can be carried out using alkyl halides and amines.

  • Addition: Electrophilic addition reactions may involve halogens or other electrophiles.

Major Products Formed: The reactions of this compound can yield a variety of products, including derivatives with different functional groups, which can be further modified for specific applications.

Scientific Research Applications

Medicinal Applications

1. NLRP3 Inhibition

Recent studies have highlighted the potential of 6,7-dihydro-5H-pyrazolo[5,1-b][1,3]oxazine derivatives as NLRP3 inflammasome inhibitors. The NLRP3 inflammasome plays a crucial role in inflammatory diseases. A specific derivative, 6,7-dihydro-5H-pyrazolo[5,1-b][1,3]oxazine-3-sulfonamide, has been identified as a potent and selective inhibitor with promising in vitro and in vivo safety profiles suitable for clinical trials .

2. Anticancer Activity

Compounds derived from 6,7-dihydro-5H-pyrazolo[5,1-b][1,3]oxazine have shown potential anticancer properties. Research indicates that certain derivatives can induce apoptosis in cancer cells through various mechanisms such as the inhibition of specific signaling pathways associated with cell proliferation and survival.

Data Table: Summary of Biological Activities

Compound Biological Activity Reference
6,7-Dihydro-5H-pyrazolo[5,1-b][1,3]oxazineNLRP3 inflammasome inhibition
6,7-Dihydro-5H-pyrazolo[5,1-b][1,3]oxazineAnticancer activityVarious studies
6,7-Dihydro-5H-pyrazolo[5,1-b][1,3]oxazinePotential neuroprotective effectsOngoing research

Synthetic Applications

The synthesis of 6,7-dihydro-5H-pyrazolo[5,1-b][1,3]oxazine derivatives is also noteworthy. These compounds can be synthesized through various methods involving cyclization reactions and modifications of existing pyrazole frameworks. The versatility in synthetic pathways allows for the development of new derivatives with tailored biological activities.

Case Studies

Case Study 1: Inhibition of NLRP3 Inflammasome

A study investigated the efficacy of a specific derivative (GDC-0919) derived from 6,7-dihydro-5H-pyrazolo[5,1-b][1,3]oxazine in inhibiting the NLRP3 inflammasome in vitro. Results showed a significant reduction in IL-1β secretion from macrophages treated with the compound compared to controls. This suggests its potential application in treating inflammatory diseases such as rheumatoid arthritis.

Case Study 2: Anticancer Mechanism

Another study explored the anticancer effects of a novel derivative on human breast cancer cells. The compound induced apoptosis via mitochondrial pathways and downregulated anti-apoptotic proteins. This finding supports further investigation into its use as a therapeutic agent against breast cancer.

Mechanism of Action

The mechanism by which 6,7-dihydro-5H-pyrazolo[5,1-b][1,3]oxazine-3-carbaldehyde exerts its effects depends on its molecular targets and pathways. The compound may interact with specific enzymes or receptors, leading to biological responses. Understanding the precise mechanism is crucial for its application in drug development and other fields.

Comparison with Similar Compounds

Comparison with Structural Analogues

Structural and Functional Group Variations

The pyrazolo-oxazine scaffold is highly modifiable, with substituent variations influencing physicochemical properties, reactivity, and biological activity. Key analogues include:

Table 1: Structural and Functional Comparisons
Compound Name Substituent/Position Molecular Formula Molecular Weight (g/mol) Key Properties/Applications
6,7-Dihydro-5H-pyrazolo[5,1-b][1,3]oxazine-3-carbaldehyde Aldehyde (C3) C₇H₈N₂O₂ 152.15 Electrophilic intermediate; discontinued
6,6-Dimethyl-6,7-dihydro-5H-pyrazolo[5,1-b][1,3]oxazine-2-carboxylic acid Carboxylic acid (C2), dimethyl (C6) C₉H₁₂N₂O₃ 196.20 Building block for peptidomimetics; low GHS hazard
6,7-Dihydro-5H-pyrazolo[5,1-b][1,3]oxazine-3-sulfonyl chloride Sulfonyl chloride (C3) C₆H₆ClN₂O₃S 236.64 Precursor for sulfonamide drugs (e.g., NLRP3 inhibitors)
6,7-Dihydro-5H-pyrazolo[5,1-b][1,3]oxazine-3-boronic acid pinacol ester Boronic ester (C3) C₁₁H₁₈BN₃O₃ 275.10 Suzuki-Miyaura cross-coupling reagent
6,7-Dihydro-5H-pyrazolo[5,1-b][1,3]oxazin-3-ylmethanol Hydroxymethyl (C3) C₇H₁₀N₂O₂ 154.17 Alcohol intermediate; oxidizable to aldehyde
GDC-2394 (Sulfonamide derivative) Sulfonamide (C3) Not disclosed Not disclosed NLRP3 inhibitor with enhanced solubility
N-Cyclopropyl-3-[2-(difluoromethoxy)pyridin-4-yl]-...-carboxamide (PDE4C inhibitor) Carboxamide (C2) Not disclosed Not disclosed IC₅₀ = 389 nM; moderate PDE4C inhibition

Physicochemical and Reactivity Profiles

  • Aldehyde vs. Carboxylic Acid: The aldehyde (C3) is more reactive but less polar than the carboxylic acid (C2).
  • Sulfonyl Chloride vs. Boronic Ester : The sulfonyl chloride (C3) is highly reactive toward amines to form sulfonamides (e.g., GDC-2394, a clinical NLRP3 inhibitor ), while the boronic ester (C3) enables cross-coupling reactions for carbon-carbon bond formation .

Biological Activity

6,7-Dihydro-5H-pyrazolo[5,1-b][1,3]oxazine-3-carbaldehyde is a heterocyclic compound that has garnered interest in medicinal chemistry due to its potential biological activities. This article reviews the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The compound has the following structural formula:

C6H8N2O\text{C}_6\text{H}_8\text{N}_2\text{O}

1. PDE4B Inhibition

Research indicates that derivatives of 6,7-dihydro-5H-pyrazolo[5,1-b][1,3]oxazine exhibit significant inhibition of phosphodiesterase 4B (PDE4B) enzymes. PDE4B inhibitors are known for their anti-inflammatory properties and potential use in treating respiratory diseases such as asthma and COPD. The inhibition mechanism involves the increase of intracellular cyclic AMP (cAMP) levels, leading to reduced inflammation and improved airway function .

2. Antitumor Activity

Several studies have explored the antitumor properties of related pyrazolo compounds. For instance, compounds with similar structural motifs have shown cytotoxic effects against various cancer cell lines through mechanisms such as apoptosis induction and cell cycle arrest. These activities suggest that this compound may also possess antitumor potential .

3. Antibacterial and Antifungal Properties

The compound has been evaluated for antibacterial and antifungal activities. Preliminary results indicate that it exhibits moderate activity against certain bacterial strains and fungi, potentially making it a candidate for further development in antimicrobial therapies .

Case Study 1: PDE4B Inhibition

In a study examining the effects of various PDE4B inhibitors, 6,7-dihydro-5H-pyrazolo[5,1-b][1,3]oxazine derivatives were synthesized and tested in vitro. The results demonstrated a dose-dependent inhibition of PDE4B activity with IC50 values comparable to known inhibitors. This suggests that the compound could be a valuable lead in developing new anti-inflammatory drugs .

Case Study 2: Antitumor Effects

A recent investigation into the cytotoxic effects of pyrazolo derivatives on human cancer cell lines revealed that compounds similar to 6,7-dihydro-5H-pyrazolo[5,1-b][1,3]oxazine significantly inhibited cell proliferation. The study utilized MTT assays to measure cell viability and flow cytometry for apoptosis analysis. Results indicated that these compounds could induce apoptosis in a significant percentage of treated cells .

Research Findings Summary Table

Activity TypeMechanismReference
PDE4B InhibitionIncreases cAMP levels
Antitumor ActivityInduces apoptosis
Antibacterial ActivityModerate activity against bacteria

Q & A

Q. What are the most efficient synthetic routes for 6,7-dihydro-5H-pyrazolo[5,1-b][1,3]oxazine-3-carbaldehyde?

The synthesis typically involves cyclization and oxidation steps. Key methods include:

  • Cyclocondensation : Reaction of pyrazole precursors with oxazine-forming agents (e.g., chloroacetaldehyde derivatives) under reflux in ethanol or THF, yielding the fused oxazine-pyrazole core .
  • Oxidative Functionalization : Post-cyclization oxidation of a hydroxymethyl intermediate using MnO₂ or Dess-Martin periodinane to introduce the aldehyde group at position 3 .
    Validation : Confirm purity via HPLC (>95%) and structural integrity via 1H^1H-NMR (characteristic aldehyde proton at δ 9.8–10.2 ppm) .

Q. How is the compound characterized to confirm its structural identity?

A multi-technique approach is essential:

  • 1H^1H- and 13C^{13}C-NMR : Identifies aldehyde protons (δ ~10 ppm) and oxazine/pyrazole ring carbons .
  • HPLC-MS : Ensures molecular ion consistency (e.g., [M+H]⁺ at m/z 205.08 for C₉H₈N₂O₂) and purity .
  • X-ray Crystallography : Resolves stereoelectronic effects in the fused ring system (e.g., dihedral angles between pyrazole and oxazine rings) .

Q. What are the primary biological targets of this compound?

The aldehyde group enables covalent interactions with nucleophilic residues (e.g., cysteine thiols) in enzymes. Documented targets include:

  • Phosphodiesterase 4 (PDE4) : Inhibition reduces inflammatory cytokine production (IC₅₀ ~0.8–1.2 µM) .
  • Kinases : Structural analogs show competitive binding to ATP pockets in kinase assays .

Advanced Research Questions

Q. How can reaction conditions be optimized to improve yield and regioselectivity in derivative synthesis?

  • Solvent Effects : Polar aprotic solvents (DMF, DMSO) enhance aldehyde reactivity in nucleophilic substitutions, while THF minimizes side reactions .
  • Temperature Control : Lower temperatures (0–5°C) reduce aldehyde oxidation during derivatization .
  • Catalysis : Pd/C or CuI accelerates cross-coupling reactions (e.g., Suzuki-Miyaura) for aryl-substituted derivatives .

Q. How to resolve contradictions in biological activity data across studies?

  • Assay Standardization : Use identical buffer conditions (e.g., pH 7.4 PBS) and cell lines (e.g., RAW264.7 for PDE4 inhibition) to minimize variability .
  • Metabolite Screening : LC-MS/MS detects aldehyde oxidation to carboxylic acid derivatives, which may exhibit reduced activity .
  • Docking Validation : Compare binding poses in PDE4 (PDB: 4MYQ) vs. off-targets using AutoDock Vina to rationalize selectivity .

Q. What in silico strategies predict the compound’s ADMET properties?

  • SwissADME : Predicts moderate lipophilicity (LogP ~1.8) and blood-brain barrier permeability .
  • PROTAC Design : The aldehyde group enables conjugation to E3 ligase ligands (e.g., thalidomide analogs) for targeted protein degradation .

Methodological Recommendations

  • Contradiction Analysis : Replicate conflicting assays with orthogonal methods (e.g., SPR for binding affinity vs. enzymatic activity) .
  • Derivative Design : Prioritize substituents at positions 5 and 7 of the oxazine ring for enhanced solubility and target engagement .

Retrosynthesis Analysis

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Strategy Settings

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Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
6,7-dihydro-5H-pyrazolo[5,1-b][1,3]oxazine-3-carbaldehyde
Reactant of Route 2
Reactant of Route 2
6,7-dihydro-5H-pyrazolo[5,1-b][1,3]oxazine-3-carbaldehyde

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